molecular formula C9H17N5O2 B1477782 2-Azido-1-(4-(2-methoxyethyl)piperazin-1-yl)ethan-1-one CAS No. 2098097-36-8

2-Azido-1-(4-(2-methoxyethyl)piperazin-1-yl)ethan-1-one

Cat. No. B1477782
CAS RN: 2098097-36-8
M. Wt: 227.26 g/mol
InChI Key: OTTZUCYRQMYQCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-1-(4-(2-methoxyethyl)piperazin-1-yl)ethan-1-one (2-AEMPE) is an organic compound with a variety of applications in scientific research. It is a synthetic compound that has been used in a range of applications, including as a reagent in organic synthesis, as a biochemical probe, and as a therapeutic agent. 2-AEMPE has been studied extensively due to its unique properties, which make it a useful tool for a variety of research applications.

Scientific Research Applications

Synthesis Techniques and Characterization

2-Azido-1-(4-(2-methoxyethyl)piperazin-1-yl)ethan-1-one serves as a precursor in the synthesis of complex molecules, demonstrating its significance in synthetic chemistry. An eco-friendly microwave-assisted synthesis technique has been reported for the preparation of 1,2,3-triazole derivatives starting from azido-ethanone compounds. This approach highlights the acceleration of chemical reactions using microwave irradiation, presenting a green synthesis pathway with regioselective outcomes. The synthesized compounds are characterized thoroughly, showcasing the utility of this compound in deriving new chemical entities with defined crystal structures and chemical properties (Said et al., 2020).

Biological Activity and Drug Development

Research into the biological activity of derivatives of 2-Azido-1-(4-(2-methoxyethyl)piperazin-1-yl)ethan-1-one reveals their potential in drug development, particularly in the fields of antimicrobial and antifungal applications. Novel conazole analogues, synthesized using this compound as a starting point, have been examined under various conditions, including conventional, microwave, and ultrasound irradiation. These derivatives show promising antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities, suggesting their utility in developing new therapeutic agents (Mermer et al., 2018).

Antiviral Potentials

Another significant application is found in the development of inhibitors targeting HIV-1 attachment. Derivatives of 2-Azido-1-(4-(2-methoxyethyl)piperazin-1-yl)ethan-1-one have been identified as potent inhibitors, disrupting the viral gp120 interaction with the CD4 receptor on host cells. This research underscores the compound's utility in creating pharmacophores to combat HIV, showcasing its role in antiviral drug development (Wang et al., 2009).

properties

IUPAC Name

2-azido-1-[4-(2-methoxyethyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O2/c1-16-7-6-13-2-4-14(5-3-13)9(15)8-11-12-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTZUCYRQMYQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Azido-1-(4-(2-methoxyethyl)piperazin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Azido-1-(4-(2-methoxyethyl)piperazin-1-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-Azido-1-(4-(2-methoxyethyl)piperazin-1-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-Azido-1-(4-(2-methoxyethyl)piperazin-1-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-Azido-1-(4-(2-methoxyethyl)piperazin-1-yl)ethan-1-one
Reactant of Route 6
2-Azido-1-(4-(2-methoxyethyl)piperazin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.